

# A Comparative Analysis of the Cardiac Safety Profiles of Noribogaine and Ibogaine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of ibogaine, a psychoactive indole alkaloid, in treating substance use disorders is shadowed by significant cardiac safety concerns. Its primary metabolite, **noribogaine**, while also demonstrating anti-addictive properties, shares a similar liability. This guide provides an objective comparison of the cardiac safety profiles of **noribogaine** and ibogaine, presenting key experimental data, detailed methodologies, and a visual representation of the underlying mechanism of cardiotoxicity.

## **Executive Summary**

Both ibogaine and its principal active metabolite, **noribogaine**, pose a significant risk of cardiac arrhythmias by prolonging the QT interval of the electrocardiogram (ECG).[1][2][3] This effect is primarily attributed to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[4][5] While both compounds exhibit similar potencies in blocking the hERG channel, the extended plasma half-life of **noribogaine** may result in a more sustained risk of cardiac adverse events.[6][7] This prolonged QT interval can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP).[3][6]

## **Quantitative Data Comparison**

The following table summarizes key quantitative data from preclinical studies, providing a direct comparison of the cardiac effects of **noribogaine** and ibogaine.



| Parameter                                            | Noribogaine                                                    | lbogaine                                     | Notes                                                                                                                                                             |
|------------------------------------------------------|----------------------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| hERG Channel<br>Inhibition (IC50)                    | 2.86 ± 0.68 μM[8]                                              | 3.53 ± 0.16 μM to 4.09<br>± 0.69 μM[8]       | The IC50 value represents the concentration at which 50% of the hERG channel current is inhibited. Lower values indicate greater potency.                         |
| Action Potential<br>Duration (APD90)<br>Prolongation | Significant<br>prolongation at 3<br>μM[1][9]                   | Significant<br>prolongation at 3<br>μM[1][9] | APD90 is the duration of the action potential at 90% repolarization in cardiomyocytes. Prolongation of APD90 is a cellular correlate of QT interval prolongation. |
| QTc Interval<br>Prolongation (Clinical)              | Concentration-<br>dependent<br>prolongation of 10–50<br>ms[10] | Maximum prolongation of 67.9 ms observed[10] | QTc prolongation is a clinical biomarker for the risk of Torsades de Pointes.                                                                                     |
| Plasma Half-life                                     | 28–49 hours[6][11]                                             | 4–7 hours[6]                                 | The longer half-life of noribogaine contributes to a prolonged risk of cardiac toxicity.                                                                          |

## **Mechanism of Cardiotoxicity**

The primary mechanism underlying the cardiotoxicity of both **noribogaine** and ibogaine is the blockade of the hERG potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG channels leads to a delay in repolarization, which manifests as a prolongation of the action potential duration in individual cardiomyocytes and a corresponding prolongation of the QT interval on the surface ECG.[2][4][12]





Click to download full resolution via product page

Mechanism of Ibogaine- and Noribogaine-Induced Cardiotoxicity.

# **Experimental Protocols**Whole-Cell Patch Clamp for hERG Channel Inhibition



This protocol is fundamental for assessing the direct effect of compounds on the hERG potassium channel.

Objective: To determine the concentration-dependent inhibition of the hERG potassium channel current by **noribogaine** and ibogaine.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

#### Procedure:

- Cell Culture: HEK 293 cells expressing hERG are cultured to 70-80% confluency.[13]
- · Electrophysiological Recording:
  - Whole-cell patch-clamp recordings are performed at room temperature.
  - Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with KOH.
  - The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- Voltage Protocol:
  - Cells are held at a holding potential of -80 mV.
  - To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -50 mV for 3 seconds to record the tail current.
- Drug Application:
  - o A stable baseline hERG current is established.
  - Increasing concentrations of noribogaine or ibogaine are applied via a perfusion system.
  - The effect of each concentration is measured as the percentage of inhibition of the peak tail current.



### Data Analysis:

- The concentration-response data are fitted to a Hill equation to determine the IC50 value.
- A known hERG blocker, such as E-4031, is used as a positive control to confirm the recorded current is from hERG channels.[13]

## Action Potential Duration Measurement in human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

This assay provides a more integrated assessment of a compound's effect on cardiac electrophysiology.

Objective: To measure the effect of **noribogaine** and ibogaine on the action potential duration of human cardiomyocytes.

Cell Model: Commercially available or in-house differentiated hiPSC-CMs.[13]

#### Procedure:

- Cell Plating: hiPSC-CMs are plated onto glass coverslips and allowed to form a spontaneously beating syncytium.
- Electrophysiological Recording:
  - Action potentials are recorded using the whole-cell patch-clamp technique in currentclamp mode.
  - The external and internal solutions are similar to those used for hERG recordings, with appropriate adjustments for recording action potentials.
- Pacing: Cells are stimulated at a frequency of 1 Hz to ensure a consistent heart rate.
- Drug Application:
  - $\circ$  After recording a stable baseline action potential, **noribogaine** or ibogaine (e.g., at a concentration of 3  $\mu$ M) is superfused.



- Changes in the action potential morphology and duration are recorded.
- Data Analysis:
  - The primary endpoint is the Action Potential Duration at 90% repolarization (APD90).
  - The percentage of APD90 prolongation compared to baseline is calculated.

## Conclusion

The available data unequivocally demonstrate that both **noribogaine** and ibogaine exhibit a significant potential for cardiotoxicity, primarily through the inhibition of the hERG potassium channel, leading to QT interval prolongation. While their potency for hERG blockade is comparable, the substantially longer half-life of **noribogaine** presents a prolonged window of risk for life-threatening arrhythmias following the administration of ibogaine. These findings underscore the critical need for careful cardiac monitoring in any clinical setting involving these compounds and highlight the importance of developing safer, non-cardiotoxic analogs for the treatment of substance use disorders. The development of compounds like 18-methoxycoronoridine (18-MC) and oxa-iboga alkaloids, which show reduced hERG liability, represents a promising direction for future research.[14][15]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anti-addiction Drug Ibogaine Prolongs the Action Potential in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibogaine Consumption With Seizure-Like Episodes, QTc-Prolongation, and Captured Cardiac Dysrhythmias PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How toxic is ibogaine? PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Ibogaine-associated cardiac arrest and death: case report and review of the literature PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toxicokinetics of ibogaine and noribogaine in a patient with prolonged multiple cardiac arrhythmias after ingestion of internet purchased ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG Blockade by Iboga Alkaloids PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxa-Iboga alkaloids lack cardiac risk and disrupt opioid use in animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Cardiac Safety Profiles of Noribogaine and Ibogaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226712#noribogaine-s-cardiac-safety-profilecompared-to-ibogaine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com